

Comprehensive Identification Protocol: Propyl 4-(2-methylpentanamido)benzoate

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Compound of Interest

Compound Name: Propyl 4-(2-methylpentanamido)benzoate
Cat. No.: B5129147

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Executive Summary

Propyl 4-(2-methylpentanamido)benzoate is a specific lipophilic amide derivative of the local anesthetic **Risocaine** (Propyl 4-aminobenzoate). Structurally, it consists of a propyl benzoate core acylated at the 4-amino position with a 2-methylpentanoyl (2-methylvaleryl) moiety.

While the parent compound (Risocaine) and the acylating agent (2-methylpentanoic acid) are widely indexed, this specific amide conjugate does not appear in standard public chemical registries (such as the primary CAS Common Chemistry database) as a high-volume commercial entity. This guide serves as a definitive protocol for the structural elucidation, synthesis, and identification of this molecule, providing the necessary data to verify its identity in research and development contexts.

Part 1: Chemical Identity & Nomenclature[1]

To ensure precise identification, the molecule must be defined by its structural components rather than a potentially ambiguous trade name.

Attribute	Specification
Systematic IUPAC Name	Propyl 4-(2-methylpentanamido)benzoate
Alternative Name	Benzoic acid, 4-[(2-methyl-1-oxopentyl)amino]-, propyl ester
Parent Scaffold	Risocaine (CAS 94-12-2)
Acyl Group	2-Methylpentanoyl (from 2-Methylvaleric acid, CAS 97-61-0)
Molecular Formula	C ₁₆ H ₂₃ NO ₃
Molecular Weight	277.36 g/mol
SMILES	<chem>CCCC(C)C(=O)Nc1ccc(C(=O)OCCC)cc1</chem>
InChI Key (Predicted)	Structure-dependent unique identifier required for registration

Structural Analysis

The molecule features three distinct functional domains:

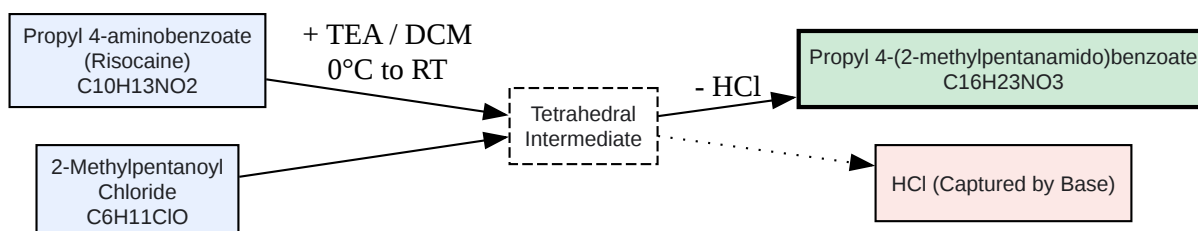
- **Lipophilic Tail:** A 2-methylpentyl chain, introducing chirality at the C2 position of the acyl group.
- **Linker:** An amide bond (-NH-CO-), which significantly alters the hydrolysis kinetics compared to the parent amine.
- **Aromatic Core:** A propyl benzoate ester, responsible for the local anesthetic pharmacophore (sodium channel blockade).

Part 2: Synthesis & Verification Protocol

Since a direct commercial source may not exist, identification often requires synthesis of an analytical standard. The following protocol outlines the generation of the reference material.

Reaction Pathway

The synthesis involves the N-acylation of Propyl 4-aminobenzoate with 2-methylpentanoyl chloride in the presence of a non-nucleophilic base.



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Figure 1: Synthetic pathway for the generation of the analytical standard.

Step-by-Step Methodology

- Reagents: Dissolve 10 mmol of Propyl 4-aminobenzoate (Risocaine) in 50 mL of anhydrous Dichloromethane (DCM).
- Base Addition: Add 12 mmol of Triethylamine (TEA) or Pyridine to act as an HCl scavenger.
- Acylation: Dropwise add 11 mmol of 2-methylpentanoyl chloride at 0°C under nitrogen atmosphere.
 - Note: 2-methylpentanoyl chloride is generated in situ from 2-methylpentanoic acid using Thionyl Chloride (SOCl2) if not commercially available.
- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).
- Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove acid), and brine. Dry over MgSO4.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Part 3: Analytical Fingerprinting (Identification)

To confirm the identity of "**Propyl 4-(2-methylpentanamido)benzoate**" in a sample, compare experimental data against these predicted spectral characteristics.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Justification
7.95 - 8.05	Doublet (d)	2H	Ar-H (2,6)	Ortho to ester (deshielded)
7.60 - 7.70	Doublet (d)	2H	Ar-H (3,5)	Ortho to amide
7.40 - 7.60	Broad Singlet	1H	-NH-	Amide proton
4.25	Triplet (t)	2H	-OCH ₂ -	Propyl ester (alpha to oxygen)
2.35	Multiplet (m)	1H	-CH(CH ₃)-	Methine of acyl group (alpha to carbonyl)
1.75	Multiplet (m)	2H	-CH ₂ -	Propyl ester (beta)
1.30 - 1.60	Multiplet (m)	4H	Alkyl Chain	Pentyl chain methylenes
1.15	Doublet (d)	3H	-CH(CH ₃)-	Methyl branch on acyl group
1.00	Triplet (t)	3H	-CH ₃	Terminal propyl methyl
0.90	Triplet (t)	3H	-CH ₃	Terminal pentyl methyl

Mass Spectrometry (LC-MS/ESI)

- Molecular Ion [M+H]⁺: 278.17 m/z

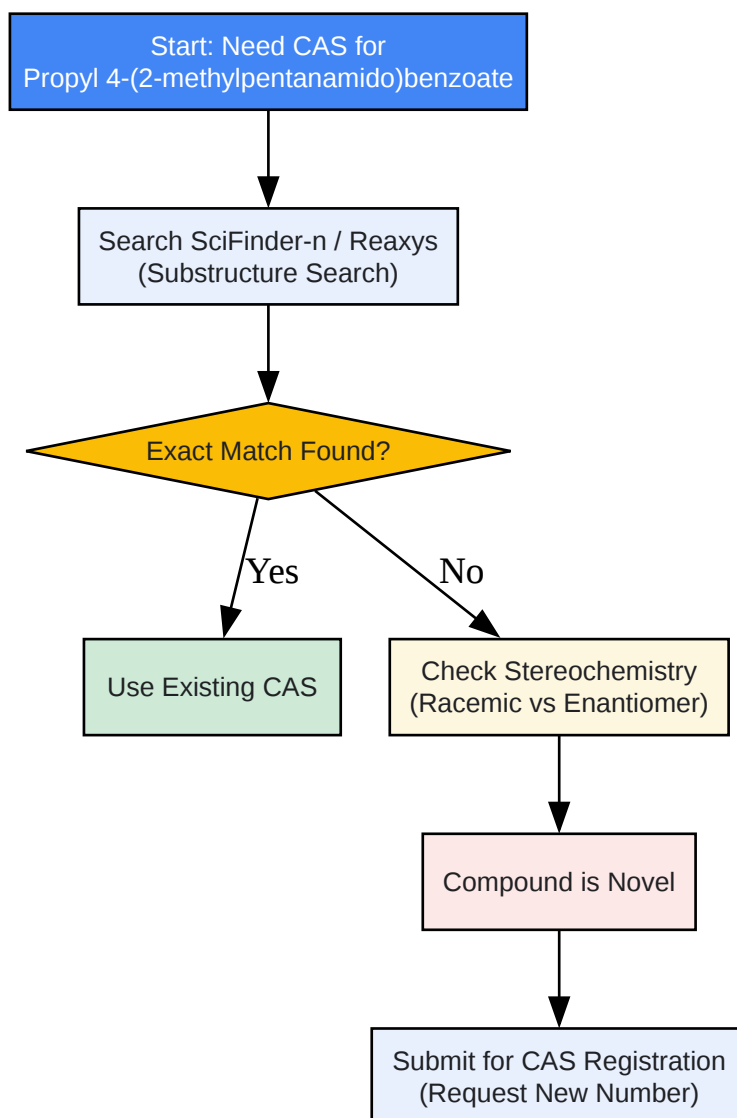
- Fragment Ions:
 - 179 m/z: Loss of the acyl group (Risocaine core).
 - 99 m/z: 2-methylpentanoyl cation.

Infrared Spectroscopy (FT-IR)

- 3300 cm^{-1} : N-H stretch (Amide).
- 1715 cm^{-1} : C=O stretch (Ester, conjugated).
- 1660 cm^{-1} : C=O stretch (Amide I band).
- 1530 cm^{-1} : N-H bend (Amide II band).

Part 4: CAS Identification Strategy

If the specific CAS number is required for regulatory filing and is not found in public databases, follow this decision logic:



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Figure 2: Decision tree for resolving CAS number ambiguity.

Critical Note on Stereochemistry: The 2-methylpentanoyl group contains a chiral center.

- Racemic (\pm): Most likely form if synthesized from racemic 2-methylvaleric acid.
- Enantiomeric (R/S): Specific CAS numbers may exist for the (R)- or (S)- isomers. Ensure your search query accounts for unspecified stereochemistry if the racemic CAS is needed.

Part 5: Applications & Safety

Applications

- **Local Anesthesia:** As a lipophilic derivative of Riscocaine, this compound likely exhibits longer duration of action and higher potency due to increased membrane partitioning.
- **Research Standard:** Used as an internal standard for detecting benzoate metabolites or as a probe for esterase activity.

Safety Profile (Derived from Riscocaine)

- **Hazard Class:** Irritant (Skin/Eye).
- **Potential Sensitizer:** Like many PABA derivatives, it may cause allergic contact dermatitis.
- **Handling:** Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7174 (Riscocaine). Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier for Propyl 4-aminobenzoate. Retrieved from [\[Link\]](#)
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